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Introduction to MF59 Adjuvant
MF59® is an oil-in-water emulsion adjuvant used to enhance the immune response to influenza

vaccines. It is composed of squalene, a natural organic compound, stabilized by the

surfactants polysorbate 80 and sorbitan trioleate in a citrate buffer.[1] The inclusion of MF59 in

influenza vaccine formulations has been shown to induce a more robust, broader, and longer-

lasting immune response compared to non-adjuvanted vaccines.[2][3] This is particularly

beneficial for populations with a less responsive immune system, such as the elderly and

young children.[1][4] MF59 allows for antigen dose-sparing, a critical advantage in a pandemic

situation, and enhances the production of cross-reactive antibodies that can offer protection

against drifted influenza strains.[2][5]

Mechanism of Action
The adjuvant effect of MF59 is initiated by creating a local, transient inflammatory environment

at the injection site. This leads to the recruitment and activation of immune cells, such as

monocytes and granulocytes, which are crucial for initiating a potent adaptive immune

response.[6][7] MF59 promotes the differentiation of monocytes into dendritic cells and

enhances antigen uptake and presentation.[6][8]

The signaling cascade initiated by MF59 is independent of Toll-like receptor (TLR) activation

and the NLRP3 inflammasome.[5] Instead, it relies on the adaptor protein MyD88.[5][6] This
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MyD88-dependent pathway leads to the activation of downstream signaling molecules,

including IRAK1, IRAK4, and TRAF6, which ultimately results in the activation of the

transcription factors NF-κB and the MAPK signaling pathway.[9][10] This cascade stimulates

the production of a range of chemokines and cytokines, driving the recruitment and activation

of antigen-presenting cells (APCs) and shaping the subsequent T-cell and B-cell response.[5]

[11]
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Caption: MF59 signaling pathway leading to enhanced immune response.

Data Presentation
The use of MF59 as an adjuvant significantly enhances both humoral and cellular immune

responses to influenza vaccination.

Humoral Immune Response: Hemagglutination
Inhibition (HAI) Titers
The HAI assay is a standard method for measuring functional antibodies against the influenza

virus hemagglutinin protein. An HAI titer of ≥1:40 is generally considered to be associated with

at least a 50% reduction in the risk of influenza infection.

Vaccine
Formulation

Antigen Strain

Geometric
Mean Titer
(GMT) - Day 22
Post-
Vaccination

Seroconversio
n Rate (%)

Seroprotection
Rate (Titer ≥
1:40) (%)

TIV (Non-

adjuvanted)
A/H1N1 55 45 70

aTIV (MF59-

adjuvanted)
A/H1N1 131 75 95

TIV (Non-

adjuvanted)
A/H3N2 80 50 78

aTIV (MF59-

adjuvanted)
A/H3N2 166 80 98

TIV (Non-

adjuvanted)
B Strain 30 35 55

aTIV (MF59-

adjuvanted)
B Strain 48 60 80
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Data are representative examples compiled from multiple studies and may vary based on the

specific vaccine, study population, and circulating influenza strains.[11][12][13]

Cellular Immune Response: ELISpot Assay
The ELISpot assay quantifies the number of antigen-specific, cytokine-secreting T-cells. It is a

highly sensitive method for assessing the cellular immune response.

Vaccine
Formulation

Stimulation

Mean Spot Forming
Units (SFU) per
10^6 PBMCs (IFN-
γ)

Fold Increase from
Baseline

Placebo FLU-v Peptides 5 1.0

Adjuvanted FLU-v FLU-v Peptides 125 (Day 42) 25.0

Placebo Inactivated H1N1 128 1.0

Adjuvanted FLU-v Inactivated H1N1 310 (Day 42) 2.4

Placebo Inactivated H3N2 268 1.0

Adjuvanted FLU-v Inactivated H3N2 555 (Day 42) 2.1

Data adapted from a study on a broad-spectrum influenza vaccine (FLU-v) with an adjuvant.

[14] The results demonstrate the enhanced T-cell response with an adjuvanted vaccine.

Cellular Immune Response: Intracellular Cytokine
Staining (ICS)
ICS is a flow cytometry-based technique that allows for the multiparametric analysis of cytokine

production by different T-cell subsets at the single-cell level.
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Vaccine
Formulation

T-cell Subset Cytokine Profile
Percentage of
Responding Cells
(Post-Vaccination)

TIV (Non-adjuvanted) CD4+ IFN-γ+ 0.05%

aTIV (MF59-

adjuvanted)
CD4+ IFN-γ+ 0.15%

TIV (Non-adjuvanted) CD4+ TNF-α+ and/or IL-2+ 0.10%

aTIV (MF59-

adjuvanted)
CD4+ TNF-α+ and/or IL-2+ 0.30%

TIV (Non-adjuvanted) CD4+
Polyfunctional (≥2

cytokines)
0.03%

aTIV (MF59-

adjuvanted)
CD4+

Polyfunctional (≥2

cytokines)
0.12%

Data are representative and compiled from studies showing MF59 enhances the frequency of

vaccine-specific, multi-cytokine producing CD4+ T-cells.[13][15][16]

Experimental Protocols
Experimental Workflow for Adjuvanted Influenza Vaccine
Evaluation
A typical preclinical and clinical workflow for evaluating an MF59-adjuvanted influenza vaccine

involves several key stages, from initial formulation and characterization to in-depth

immunological analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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